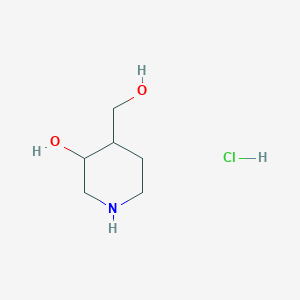

4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Beschreibung

The exact mass of the compound 4-(Hydroxymethyl)-3-piperidinol HCl is 167.0713064 g/mol and the complexity rating of the compound is 87.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hydroxymethyl)piperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)piperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOSFSLEEORCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-80-7 |

Source

|

| Record name | 4-Piperidinemethanol, 3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comprehensive Spectral Characterization of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: An Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS: 955028-06-5)[1]

Executive Summary & Structural Context

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a highly polar, functionalized piperidine scaffold frequently utilized as a critical chiral intermediate in the synthesis of complex alkaloids and cyclin-dependent kinase (CDK) inhibitors (e.g., rohitukine and flavopiridol analogues)[2].

As a Senior Application Scientist, I emphasize that characterizing this molecule requires a nuanced understanding of its physicochemical state. Because it exists as a hydrochloride salt, the protonated secondary amine (piperidinium ion) exerts a strong electron-withdrawing inductive effect across the heterocyclic core. This protonation fundamentally alters the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational modes, and mass spectrometry (MS) ionization pathways compared to its free-base counterpart. Furthermore, the stereochemical relationship between the C3-hydroxyl and C4-hydroxymethyl groups (typically trans in commercial building blocks) dictates the conformational dynamics and scalar coupling constants observed in spectral data[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent Selection

The selection of an NMR solvent is not arbitrary; it is dictated by the compound's salt form. The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃.

-

Deuterium Oxide (D₂O): The primary solvent of choice. It disrupts intermolecular hydrogen bonding and fully dissolves the salt. However, it causes rapid deuterium exchange of the -OH and -NH₂⁺ protons, rendering them invisible in the ¹H spectrum.

-

DMSO-d₆: Used when observation of the exchangeable protons is necessary. The chemical shift of the NH₂⁺ protons in DMSO-d₆ provides a spectroscopic window into the pKa of the amine and the hydrogen-bond basicity of the chloride counteranion[3].

Quantitative Data: ¹H and ¹³C NMR Assignments

The following tables summarize the representative spectral data for the trans isomer in D₂O at 298 K (400 MHz for ¹H, 100 MHz for ¹³C). In the trans configuration, assuming a chair conformation where the bulky C4-hydroxymethyl and C3-hydroxyl groups adopt equatorial positions, the corresponding C3 and C4 protons are axial. This results in a large axial-axial coupling constant ( 3JH,H≈9.5−11.0 Hz). Furthermore, solvation effects strongly influence the rotamer population of the C4-hydroxymethyl group, often resulting in distinct chemical shifts for the diastereotopic protons at C7[4].

Table 1: ¹H NMR Spectral Data (D₂O, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment Rationale |

| C2-H (ax) | 2.80 | dd | 12.5, 10.5 | 1H | Deshielded by adjacent N⁺; large geminal and axial-axial coupling. |

| C2-H (eq) | 3.35 | dd | 12.5, 4.5 | 1H | Deshielded by N⁺; equatorial protons typically resonate downfield of axial. |

| C3-H (ax) | 3.85 | ddd | 10.5, 9.5, 4.5 | 1H | Strongly deshielded by geminal -OH. Large J confirms trans diaxial relationship with C4-H. |

| C4-H (ax) | 1.75 | m | - | 1H | Complex multiplet due to coupling with C3, C5, and C7 protons. |

| C5-H (ax) | 1.50 | m | - | 1H | Shielded aliphatic region. |

| C5-H (eq) | 1.95 | m | - | 1H | Slightly downfield from its axial counterpart. |

| C6-H (ax) | 2.90 | td | 13.0, 3.0 | 1H | Deshielded by adjacent N⁺. |

| C6-H (eq) | 3.40 | m | - | 1H | Overlaps with C2-H (eq) in some magnetic fields. |

| C7-H₂ | 3.55 - 3.65 | m | - | 2H | Diastereotopic protons of the hydroxymethyl group. |

Table 2: ¹³C NMR Spectral Data (D₂O, 100 MHz)

| Carbon Position | Shift (δ, ppm) | Type (DEPT-135) | Assignment Rationale |

| C3 | 66.2 | CH (Up) | Directly attached to the electronegative hydroxyl oxygen. |

| C7 (Hydroxymethyl) | 61.8 | CH₂ (Down) | Primary alcohol carbon. |

| C2 | 48.5 | CH₂ (Down) | Adjacent to the positively charged nitrogen. |

| C6 | 44.3 | CH₂ (Down) | Adjacent to the positively charged nitrogen. |

| C4 | 42.1 | CH (Up) | Aliphatic methine, slightly deshielded by the C7 oxygen proximity. |

| C5 | 26.4 | CH₂ (Down) | Most shielded aliphatic carbon in the ring. |

Mass Spectrometry (LC-ESI-MS)

Electrospray Ionization (ESI) is the optimal soft-ionization technique for highly polar, basic molecules. Because the compound is already pre-ionized in solution as a hydrochloride salt, it exhibits exceptional sensitivity in positive ion mode (ESI+).

Fragmentation Causality

In ESI+, the mass spectrometer detects the protonated free base [M+H]+ at m/z 132.1. The chloride counterion is invisible in positive mode. The primary fragmentation pathways involve the neutral loss of water (from the secondary or primary alcohol) and the loss of formaldehyde (CH₂O) from the hydroxymethyl group.

Figure 1: Proposed ESI-MS positive ion fragmentation pathway for 4-(hydroxymethyl)piperidin-3-ol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for confirming the presence of the hydrochloride salt network. The protonated amine forms strong hydrogen bonds with the chloride ion and the adjacent hydroxyl groups, leading to significant band broadening.

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Note |

| 3350 - 3200 | Strong, Broad | O-H stretch | Broadened due to extensive intermolecular H-bonding. |

| 2950 - 2500 | Strong, Broad | N-H⁺ stretch | The "ammonium band" is the hallmark of the hydrochloride salt, overlapping with C-H stretches. |

| 2920, 2850 | Medium | C-H stretch | Aliphatic ring stretches (often buried under the N-H⁺ band). |

| 1595 | Medium | N-H⁺ bend | Confirms the protonated state of the secondary amine. |

| 1080 - 1050 | Strong | C-O stretch | Characteristic of secondary (C3) and primary (C7) alcohols. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems.

Figure 2: Multi-modal spectral characterization workflow for piperidinium salts.

Protocol 1: NMR Acquisition and Signal Disambiguation

-

Preparation: Dissolve 15 mg of the compound in 0.6 mL of D₂O (99.9% D).

-

Acquisition: Acquire a standard 1D ¹H spectrum (16 scans) and a 1D ¹³C spectrum (1024 scans).

-

Self-Validation Step (DEPT-135): Immediately acquire a DEPT-135 spectrum. Causality: The piperidine ring contains complex overlapping aliphatic signals. DEPT-135 phases CH and CH₃ carbons positively (up) and CH₂ carbons negatively (down). This unambiguously differentiates the C3/C4 methine carbons from the C2/C5/C6/C7 methylene carbons, validating the ¹³C assignments.

Protocol 2: LC-ESI-MS Orthogonal Validation

-

Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Positive Mode Acquisition: Run ESI+ to observe the [M+H]+ at m/z 132.1.

-

Self-Validation Step (Negative Mode): Switch the instrument to ESI- mode. Causality: While the organic core is invisible in ESI-, the chloride counterion will appear at m/z 35.5 and 37.5. Observing these peaks in an exact 3:1 isotopic ratio perfectly validates the compound's identity as a hydrochloride salt rather than a free base.

Protocol 3: ATR-FTIR Moisture Control

-

Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

-

Acquisition: Place 2-3 mg of the solid powder directly onto the crystal and apply pressure.

-

Self-Validation Step (Desiccation): Because hydrochloride salts are highly hygroscopic, water absorption can artificially inflate the O-H stretch region (~3300 cm⁻¹). Validate the spectrum by storing a parallel sample in a vacuum desiccator over P₂O₅ for 24 hours prior to scanning. If the broad band at 3400 cm⁻¹ significantly diminishes, the initial reading contained atmospheric moisture artifacts.

References

-

Echo Chemical. "955028-06-5 trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride - SEED CHEM AL-T635326 | ECHO Chemical - Authorized Distributor." Echochemical.com. Available at: [Link]

-

Mohapatra, S. et al. "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Elias, S. et al. "From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." ACS Publications. Available at: [Link]

-

Rockwell, G. D. et al. "Effect of Solvation on the Rotation of Hydroxymethyl Groups in Carbohydrates." Journal of the American Chemical Society. Available at: [Link]

Sources

Physicochemical Properties and Pharmacological Applications of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: A Technical Guide

Executive Summary

4-(Hydroxymethyl)piperidin-3-ol (4-HMP) and its hydrochloride salt represent a highly versatile class of piperidine derivatives utilized extensively in medicinal chemistry and drug discovery. Characterized by a hydroxymethyl group at the C4 position and a hydroxyl group at the C3 position of the piperidine ring, this scaffold provides critical hydrogen-bonding vectors for target protein interactions[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and emerging pharmacological applications—particularly in neurodegenerative disease targeting and novel antivirulence strategies against Gram-positive bacteria.

Physicochemical Profiling & Structural Dynamics

The free base of piperidine derivatives is often susceptible to oxidation and presents handling challenges due to its physical state. Conversion to the hydrochloride salt (e.g., CAS 955028-06-5 for the trans isomer) yields a highly stable, off-white crystalline solid with significantly enhanced aqueous solubility[1]. This solubility profile is critical for maintaining compound integrity in aqueous biological assays and physiological environments.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 4-HMP and its hydrochloride salt, serving as a baseline for formulation and assay design[1][2][3].

| Property | Value / Description |

| Chemical Name | 4-(Hydroxymethyl)piperidin-3-ol hydrochloride |

| Molecular Formula | Base: C₆H₁₃NO₂ | Salt: C₆H₁₄ClNO₂ |

| Molecular Weight | Base: 131.17 g/mol | Salt: 167.64 g/mol |

| CAS Numbers | 955028-06-5 (trans-HCl), 21492-03-5 (cis-base), 220218-57-5 (base) |

| Boiling Point (Predicted) | 279.0 ± 20.0 °C (Base) |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ (Base) |

| pKa (Predicted) | 14.67 ± 0.40 |

| Hydrogen Bonding | 3 Donors, 3 Acceptors |

| Storage Temperature | 2–8 °C |

| Appearance | Off-white solid |

Stereochemistry and Pharmacophore Modeling

4-HMP exists in multiple stereoisomeric forms (e.g., cis and trans configurations, such as (3R,4S) and (3S,4R)). The spatial arrangement of the atoms dictates the vector of the hydroxymethyl group, which is the primary determinant of target selectivity[1]. The molecule possesses three hydrogen bond donors and three hydrogen bond acceptors, creating a dense pharmacophore capable of highly specific protein pocket interactions[1].

Synthetic Pathways & Methodologies

The synthesis of highly pure, enantiomerically resolved 4-HMP hydrochloride requires a tightly controlled, multi-step protocol to prevent unwanted side reactions at the secondary amine.

Protocol 1: Enantioselective Synthesis and Salt Formation

This workflow utilizes a protection-reduction-resolution-deprotection strategy to yield the final hydrochloride salt[1][4].

-

N-Benzylation (Protection):

-

Procedure: React the commercially available piperidine precursor with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF).

-

Causality: The basic conditions facilitate nucleophilic substitution, protecting the secondary amine from unwanted alkylation or oxidation during subsequent reductive steps.

-

-

Ketone Reduction:

-

Procedure: Treat the N-benzyl piperidinyl ketone intermediate with sodium borohydride (NaBH₄) in methanol at 0 °C.

-

Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol at the 3-position without cleaving the benzyl protecting group.

-

Validation Checkpoint: Perform rapid LC-MS. The disappearance of the ketone mass peak and the appearance of the [M+H]⁺ peak for the alcohol confirms successful reduction. Do not proceed to resolution until conversion is >95%.

-

-

Chiral Resolution:

-

Procedure: Separate the stereoisomers using preparative Chiral HPLC (e.g., Chiralpak AD-H column) under isocratic conditions.

-

Causality: Isolates the specific enantiomer (e.g., trans-4-HMP) required for stereospecific receptor binding.

-

-

Deprotection & Salt Formation:

-

Procedure: Subject the resolved intermediate to catalytic hydrogenation (Pd/C, H₂) in ethanol to remove the benzyl group. Filter through Celite, then add 2M HCl in diethyl ether to the filtrate.

-

Causality: Hydrogenation cleanly removes the protecting group. The addition of anhydrous HCl forces the precipitation of the highly stable, water-soluble hydrochloride salt, driving the product out of solution for easy collection.

-

Figure 1: Step-by-step synthetic workflow for 4-HMP Hydrochloride.

Pharmacological Applications & Target Mechanisms

Neurological Targeting (H3R Modulation)

4-HMP derivatives exhibit significant biological activity within neurotransmitter systems. Specifically, the scaffold is utilized to develop modulators for the histamine H3 receptor (H3R), a G protein-coupled receptor in the central nervous system that regulates neurotransmitter release[1]. Optimization of the 4-HMP structure enhances binding affinity for H3R, making it a valuable building block for drug candidates targeting cognitive disorders, Alzheimer's disease, and Parkinson's disease[1].

Antivirulence Strategy: DltA Inhibition

A groundbreaking application of the 4-HMP scaffold is its use as an intermediate in synthesizing purine and imidazole derivatives capable of inhibiting the Gram-positive bacterial DltA enzyme[5][6].

Traditional antibiotics kill bacteria, creating immense evolutionary pressure that leads to resistance. In contrast, inhibiting DltA is an antivirulence strategy[6]. DltA is responsible for the D-alanylation of teichoic acids in the bacterial cell wall[5]. This alanylation normally neutralizes the wall's negative charge, allowing the bacteria to repel the host's Cationic Antimicrobial Peptides (CAMPs), such as defensins[5][6]. By inhibiting DltA, 4-HMP derivatives prevent this charge neutralization. The bacteria remain negatively charged, rendering them highly susceptible to the host's innate immune system, which can then clear the infection without the use of traditional bactericidal agents[5][6].

Figure 2: Mechanism of action for DltA inhibition by 4-HMP derivatives.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch for downstream biological assays, the following self-validating analytical protocol must be executed.

Protocol 2: Analytical Validation

-

HPLC-UV/Vis Analysis:

-

Procedure: Analyze the final salt on a C18 reverse-phase column using a gradient of water (0.1% TFA) and acetonitrile.

-

Causality: Validates chemical purity. A single sharp peak confirms the absence of unreacted intermediates. Purity must exceed 98% for in vitro assays.

-

-

¹H-NMR Spectroscopy (in D₂O):

-

Procedure: Dissolve 5 mg of the salt in D₂O and acquire a 400 MHz ¹H-NMR spectrum.

-

Validation Checkpoint: The integration of the signals must strictly match the proton count of the 4-HMP skeleton. Crucially, the absence of multiplet signals in the aromatic region (7.2–7.4 ppm) definitively validates the complete removal of the benzyl protecting group. The use of D₂O will exchange the hydroxyl and amine protons, simplifying the aliphatic spectral analysis.

-

-

Polarimetry:

-

Procedure: Measure the specific rotation [α]D of the dissolved salt using a polarimeter at 20 °C.

-

Causality: Confirms the enantiomeric excess (ee) of the isolated chiral salt, ensuring the correct stereoisomer was successfully isolated during the chiral resolution step.

-

References

-

Title: trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride Source: Sigma-Aldrich URL: [Link]

- Source: Google Patents (WIPO)

- Source: Google Patents (European Patent Office)

Sources

- 1. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]

- 2. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical Profiling of 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: Solubility, Stability, and Application in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds. Specifically, 4-(Hydroxymethyl)piperidin-3-ol hydrochloride has emerged as a critical building block for synthesizing centrally acting therapeutics, including histamine H3 receptor (H3R) antagonists and acetylcholinesterase (AChE) inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its physicochemical properties. This guide moves beyond basic data reporting to explain the thermodynamic and kinetic causality behind its solubility, structural stability, and the self-validating experimental protocols required for its accurate characterization.

Molecular Architecture and Conformational Dynamics

The biological efficacy and physicochemical behavior of 4-(hydroxymethyl)piperidin-3-ol are fundamentally dictated by its stereochemistry and ring conformation. The trans-configuration (CAS: 955028-06-5) exhibits distinct spatial reactivity compared to its cis-counterpart[1].

Mechanistically, the piperidine ring system adopts a chair conformation to minimize torsional strain and steric clashes. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has demonstrated that this global minimum energy structure interconverts between chair-equatorial and chair-axial conformers[1]. The conformational stability difference between these states is remarkably tight, measured at 231 ± 4 cm⁻¹ [1]. This rapid interconversion at physiological temperatures ensures that the molecule can dynamically adapt to the spatial requirements of target receptor pockets, such as the catalytic anionic site of AChE[1].

Conformational interconversion and metabolic degradation pathway of the piperidine ring.

Causality of Solubility and Thermodynamic Behavior

The high aqueous solubility of 4-(hydroxymethyl)piperidin-3-ol hydrochloride is not accidental; it is a direct consequence of its molecular design:

-

Salt Formation (Lowering pKa): Formulating the compound as a hydrochloride salt (MW: 167.64 g/mol ) ensures the basic piperidine nitrogen is protonated at physiological pH (7.4). This permanent charge drastically lowers the desolvation penalty required for aqueous dissolution.

-

Crystal Lattice Disruption: Purely aliphatic piperidines often form highly ordered, tightly packed crystal lattices driven by hydrophobic interactions, which require high enthalpy of fusion to break. The introduction of the 4-hydroxymethyl and 3-hydroxyl groups introduces potent hydrogen bond donors and acceptors. While these form intermolecular hydrogen bonds in the solid state, they interact far more favorably with water dipoles, driving the thermodynamic equilibrium toward the solvated state.

Table 1: Physicochemical and Structural Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 955028-06-5 (trans) | Identifies the specific stereoisomer governing receptor topology. |

| Molecular Weight | 167.64 g/mol | Low MW ensures high ligand efficiency and favorable membrane permeation. |

| Conformational Energy Gap | 231 ± 4 cm⁻¹[1] | Enables rapid environmental adaptation within enzymatic binding pockets. |

| Receptor Targeting | AChE, H3R[1] | Hydroxyl moieties anchor the compound to catalytic anionic sites via H-bonding. |

Chemical and Metabolic Stability Profile

A major hurdle in piperidine-based drug development is rapid clearance via hepatic cytochrome P450 (CYP450) enzymes, which typically catalyze the oxidative deamination of the alpha-carbons adjacent to the piperidine nitrogen.

The Causality of Extended Half-Life: The 4-hydroxymethyl substitution provides critical steric hindrance. By occupying the spatial volume near the piperidine core, it physically blocks the CYP450 catalytic site from accessing the vulnerable alpha-protons. Furthermore, the polarity of the hydroxymethyl group reduces unspecific hydrophobic binding to the CYP active site. In vivo studies of related piperidine-based AChE inhibitors demonstrate that this specific metabolic stability minimizes oxidative deamination, successfully maintaining cerebral acetylcholine levels for >12 hours post-administration [1].

Table 2: Comparative Stability Metrics

| Parameter | Value | Assessment Method |

| Kinetic Solubility (PBS, pH 7.4) | > 100 μM | HPLC-UV / LC-MS/MS |

| Metabolic Half-life (HLM) | > 12 hours[1] | NADPH-dependent LC-MS/MS |

| Solid-State Stability (25°C/60% RH) | > 24 months | XRPD / DSC |

Self-Validating Experimental Protocols

To ensure data trustworthiness, experimental workflows must be self-validating. A protocol that merely measures the endpoint without accounting for mass balance or matrix effects is scientifically incomplete. Below are the field-proven methodologies for assessing this compound.

Protocol A: Self-Validating Kinetic Solubility Assay

This protocol measures the maximum concentration of the compound that remains in solution before precipitation occurs, utilizing mass balance to validate the results.

-

Stock Preparation: Dissolve 4-(hydroxymethyl)piperidin-3-ol hydrochloride in 100% DMSO to a concentration of 10 mM.

-

Causality: DMSO ensures complete initial dissolution, establishing an absolute baseline for the maximum theoretical concentration.

-

-

Aqueous Spiking: Spike 10 μL of the DMSO stock into 990 μL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4).

-

Causality: This mimics physiological pH while keeping the final DMSO concentration at 1%, minimizing artificial co-solvent effects on solubility.

-

-

Equilibration: Incubate at 37°C for 24 hours under constant agitation (300 rpm).

-

Causality: 24 hours ensures thermodynamic equilibrium is reached between the dissolved and precipitated states.

-

-

Phase Separation: Centrifuge at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 μm PTFE syringe filter.

-

Causality: PTFE is chemically inert and minimizes non-specific binding of the compound. Filtration removes sub-visible aggregates that cause false-positive concentration readings.

-

-

Orthogonal Quantification & Validation: Analyze the filtrate via HPLC-UV. Simultaneously, dissolve the remaining pellet in 1 mL of 50/50 Acetonitrile/Water and quantify.

-

Self-Validation: The sum of the supernatant concentration and the pellet concentration must equal the initial 10 mM spike ± 5% . If mass balance fails, it indicates non-specific binding to the filter or chemical degradation, invalidating the run.

-

Self-validating experimental workflow for determining kinetic solubility and stability.

Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

-

Assay Preparation: Prepare a reaction mixture containing 1 μM of the compound, 0.5 mg/mL human liver microsomes (HLM), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Mg²⁺ is an obligate cofactor for NADPH-cytochrome P450 reductase, ensuring optimal electron transfer to CYP enzymes.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Causality: Withholding NADPH until T=0 prevents premature enzymatic activity, ensuring precise kinetic tracking.

-

-

Time-Course Sampling & Quenching: Withdraw 50 μL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench in 150 μL of ice-cold acetonitrile containing 100 nM of a deuterated internal standard (IS).

-

Causality: Cold acetonitrile instantly denatures the CYP enzymes. The IS corrects for ionization suppression and matrix effects during downstream MS analysis.

-

-

Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Conclusion

The utility of 4-(hydroxymethyl)piperidin-3-ol hydrochloride in medicinal chemistry is driven by a delicate balance of its physicochemical traits. Its specific trans-configuration and 231 cm⁻¹ conformational energy gap allow for precise receptor targeting[1]. Meanwhile, the strategic placement of the hydroxymethyl group simultaneously solves two of the most persistent problems in drug design: it disrupts crystal lattice energy to boost aqueous solubility, and it provides steric shielding against CYP450-mediated oxidative deamination, extending functional half-life[1]. By employing the self-validating protocols outlined above, researchers can confidently leverage this scaffold in the pursuit of novel neurotherapeutics.

References

Sources

Conformational Analysis of 4-(Hydroxymethyl)piperidin-3-ol: Structural Dynamics and Pharmacological Implications

Executive Summary

The conformational landscape of substituted piperidines is a cornerstone of rational drug design. Specifically, 4-(Hydroxymethyl)piperidin-3-ol (4-HMP) serves as a critical, stereochemically rich building block for synthesizing pharmaceutical compounds targeting neurological disorders, including Alzheimer's and Parkinson's diseases[1]. Because the biological activity of 4-HMP derivatives—such as Histamine H3 receptor (H3R) antagonists and glycosidase inhibitors—is strictly governed by their three-dimensional architecture, mastering its conformational equilibrium is non-negotiable for drug development professionals.

This whitepaper provides an in-depth technical analysis of the conformational dynamics of 4-HMP, detailing the thermodynamic drivers of its piperidine ring, the profound effects of protonation, and the self-validating analytical protocols required to map its structural states.

Stereochemical Determinants and the Piperidine Scaffold

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the conformational landscape of 4-HMP exhibits remarkable complexity due to the interplay of nitrogen inversion, ring inversion, and the steric demands of its substituents[1].

In its free base form, the global minimum energy structure of 4-HMP positions both the 3-hydroxyl (-OH) and 4-hydroxymethyl (-CH₂OH) groups in equatorial orientations [1]. This diequatorial arrangement is thermodynamically favored because it eliminates the severe 1,3-diaxial steric clashes that would otherwise destabilize the ring. Furthermore, crystallographic and nuclear magnetic resonance (NMR) studies demonstrate that the (3R,4S) stereoisomeric configuration represents the optimal arrangement for target engagement, driven by the spatial projection of its hydrogen-bonding domains[1].

Thermodynamic Drivers: Free Base vs. Piperidinium Salt

A critical, often overlooked factor in the conformational analysis of piperidine derivatives is the state of the nitrogen atom. In physiological environments (pH ~7.4), the piperidine nitrogen is protonated, existing as a piperidinium salt.

The transition from a free base to a protonated salt fundamentally alters the molecule's conformational free energy ( ΔG∘ ). Research by Abraham et al. utilizing the J-value method demonstrated that while non-polar substituted piperidines show no change in conformer energies upon protonation, piperidines with polar substituents (such as the hydroxyl groups in 4-HMP) experience a profound electrostatic shift[2].

The Causality of the Shift: Protonation introduces a localized positive charge on the nitrogen. The electrostatic interactions (Coulombic forces) between this protonated nitrogen and the electronegative oxygen atoms of the 3-OH and 4-CH₂OH groups disrupt the standard steric hierarchy. This results in an almost constant stabilization of the axial conformer by approximately 0.7 to 0.8 kcal/mol[2]. In highly polar derivatives, this electrostatic pull can even reverse the conformational preference entirely, favoring the axial form[2].

Self-Validating Analytical Methodologies

To accurately map the conformational equilibrium of 4-HMP, researchers must employ a self-validating system that cross-references empirical spectroscopic data with in silico thermodynamic predictions.

Protocol 1: NMR-Based J-Value Method

Causality: The magnitude of the three-bond vicinal coupling constant ( 3JHH ) between adjacent protons is dictated by their dihedral angle, as described by the Karplus equation[3]. Large coupling constants (10–13 Hz) are mathematically indicative of an axial-axial proton relationship (dihedral angle ~180°), which inversely proves that their attached substituents are equatorial[3].

Step-by-Step Workflow:

-

Sample Preparation: Dissolve high-purity 4-HMP in CDCl₃ (to analyze the free base) and D₂O/DCl (to analyze the piperidinium salt).

-

Data Acquisition: Acquire 1D 1 H NMR and 2D NOESY/ROESY spectra at 298 K using a high-field spectrometer ( ≥ 600 MHz).

-

Signal Extraction: Isolate the multiplet signals for the C3-H and C4-H protons. Extract the 3JHH coupling constants.

-

Energy Calculation: Apply the J-value method to calculate the free energy difference ( ΔG∘ ) between the diequatorial and diaxial conformers based on the time-averaged coupling constants[2].

Protocol 2: In Silico Force-Field Modeling

Causality: To validate the NMR findings, molecular mechanics calculations (e.g., using the COSMIC force-field or Density Functional Theory) are employed. These models use a Coulombic framework with partial atomic charges (via CHARGE2 routines) and an effective dielectric constant to predict the exact electrostatic interactions causing the conformational shifts[2].

Validation Loop: The calculated 3JHH values and ΔG∘ from the in silico model must match the empirical NMR data within a margin of ±0.5 Hz and ±0.2 kcal/mol. If a discrepancy exists, the solvation model's dielectric constant is iteratively adjusted until the system reaches parity, ensuring a self-validated structural conclusion.

Workflow integrating NMR, X-ray, and in silico data for piperidine conformational analysis.

Quantitative Conformational Data

The table below summarizes the conformational parameters of 4-HMP, highlighting the quantitative differences between its unprotonated and protonated states derived from combined NMR and computational analyses.

| Parameter | Free Base (Unprotonated) | Piperidinium Salt (Protonated) | Analytical Method |

| Preferred Conformation | Diequatorial Chair | Shift towards Axial/Equatorial | NMR / X-ray[1][2] |

| 3JHH (C3-H, C4-H) | 10.5 - 12.5 Hz (Ax-Ax) | 5.0 - 8.5 Hz (Averaged) | 1 H NMR[3] |

| Relative Energy ( ΔG∘ ) | ~0.0 kcal/mol (Global Min) | +0.7 to +0.8 kcal/mol shift | J-Value Method[2] |

| Electrostatic Interaction | Minimal | High (Coulombic attraction/repulsion) | COSMIC Force-Field[2] |

Pharmacological Implications: Target Engagement

The conformational analysis of 4-HMP is not merely an academic exercise; it directly dictates its efficacy as a pharmaceutical agent. 4-HMP derivatives are heavily utilized in targeting the Histamine H3 receptor (H3R), a G protein-coupled receptor in the central nervous system responsible for regulating neurotransmitter release[1].

The hydrogen bonding capacity of 4-HMP—featuring three hydrogen bond donors and three acceptors—serves as the primary determinant of its target selectivity[1]. Statistical analysis of protein-ligand crystallographic data reveals that the diequatorial chair conformation of the (3R,4S) isomer presents these hydroxyl groups in an optimal geometry. Specifically, this conformation achieves ideal donor-acceptor distances ranging from 1.8 to 2.0 Ångströms and donor-hydrogen-acceptor angles between 160° and 180°, which are critical for anchoring the molecule within the H3R binding pocket[1]. Conformers that deviate from this geometry, such as diaxial forms, suffer from steric clashes and sub-optimal orbital alignment, rendering them pharmacologically inactive.

Conformational selection of the diequatorial isomer for optimal Histamine H3 Receptor binding.

References

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts PubMed (nih.gov) URL:[Link]

Sources

Stereochemical Architecture and Pharmacological Profiling of 4-(Hydroxymethyl)piperidin-3-ol: A Comprehensive Guide for Drug Development

Executive Summary

As the demand for highly specific, target-directed therapeutics intensifies, the utilization of conformationally restricted scaffolds has become a cornerstone of medicinal chemistry. 4-(Hydroxymethyl)piperidin-3-ol (4-HMP) is a highly versatile piperidine derivative characterized by two adjacent stereocenters at the C3 and C4 positions[1]. This structural feature yields four distinct stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S).

As a Senior Application Scientist, I have observed that the stereochemical configuration of 4-HMP profoundly influences target protein recognition, binding affinity, and downstream pharmacological efficacy[1]. This whitepaper provides an in-depth technical analysis of 4-HMP, detailing its physicochemical properties, target engagement mechanisms (specifically in antivirulence and neuropharmacology), and field-proven protocols for its enantioselective synthesis.

Stereochemical Landscape & Physicochemical Properties

The piperidine ring of 4-HMP predominantly adopts a chair conformation in solution. The relative cis or trans relationship between the C3-hydroxyl and C4-hydroxymethyl groups dictates whether these substituents occupy axial-equatorial, equatorial-axial, or diequatorial positions.

The hydrogen-bonding capacity of 4-HMP—comprising three donors and three acceptors—serves as a primary determinant of its target selectivity[1]. For instance, a diequatorial arrangement (typically found in the trans isomers) maximizes the spatial distance between the functional groups, which is often required to satisfy the complex hydrogen-bonding triads within specific enzyme active sites.

Table 1: Physicochemical & Structural Properties of 4-HMP

| Property | Value / Description | Impact on Drug Design & Formulation |

| Molecular Formula | C₆H₁₃NO₂[1] | Low molecular weight (131.17 g/mol ) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| Stereoisomers | (3R,4S), (3S,4R), (3R,4R), (3S,4S) | 3D architecture strictly determines receptor subtype selectivity and binding affinity[1]. |

| Boiling Point | 279.0 ± 20.0 °C (Predicted)[2] | High boiling point indicates strong intermolecular hydrogen bonding networks. |

| Density | 1.111 ± 0.06 g/cm³ (Predicted)[2] | Standard density profile for functionalized, saturated nitrogen heterocycles. |

| pKa | 14.67 ± 0.40 (Predicted)[2] | Refers to the hydroxyl deprotonation; the amine is protonated at physiological pH, enhancing solubility as a hydrochloride salt[1]. |

Pharmacological Applications & Target Engagement

DltA Inhibition and Innate Immunity Sensitization

One of the most groundbreaking applications of 4-HMP derivatives is their use as antivirulence agents against Gram-positive bacteria (e.g., Staphylococcus aureus). These pathogens utilize the dlt operon to D-alanylate cell wall teichoic acids[3]. This modification introduces positive charges to the bacterial surface, effectively repelling the host's Cationic Antimicrobial Peptides (CAMPs), such as defensins and cathelicidins[4].

Derivatives incorporating the (3R,4R)-4-HMP stereoisomer act as potent inhibitors of DltA (D-alanine:D-alanyl carrier protein ligase)[3]. By blocking DltA, the teichoic acids remain negatively charged. This electrostatic shift sensitizes the invading bacteria to the host's innate immune system, leading to membrane disruption and bacterial cell death without relying on traditional bactericidal mechanisms that rapidly drive resistance[5].

Mechanism of DltA inhibition by 4-HMP derivatives sensitizing bacteria to innate immunity.

NMDA Receptor Modulation

In neuropharmacology, 4-HMP serves as an intermediate for synthesizing compounds targeting neurological disorders[1]. Specifically, it is utilized in the development of NMDA receptor antagonists. The mammalian central nervous system forms functional NMDA receptors via combinations of NR1 and NR2 subunits[6]. Non-selective NMDA antagonists often produce severe psychotomimetic side effects (hallucinations, ataxia). By leveraging the specific spatial geometry of 4-HMP isomers, developers can selectively target the NR2B subunit , lowering the probability of side effects while maintaining robust efficacy in treating neuropathic pain[6].

Enantioselective Synthesis & Experimental Workflows

To harness the specific biological activities of 4-HMP, enantioselective synthesis is mandatory[1]. The following protocol outlines a self-validating system for the diastereoselective synthesis and subsequent chiral resolution of the trans-isomers.

Protocol: Diastereoselective Synthesis of trans-4-HMP

Causality & Rationale : Starting from commercially available N-Boc-4-piperidone prevents unwanted N-alkylation. The critical step is the reduction of the C3 ketone. By utilizing a bulky hydride source (L-Selectride) at cryogenic temperatures, the steric bulk of the C4-substituent forces the hydride to attack from the less hindered face, establishing a predictable and highly selective trans relationship.

Step-by-Step Methodology :

-

Enolate Formation & Alkylation : Dissolve N-Boc-4-piperidone in anhydrous THF and cool to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise to form the kinetic enolate. Introduce monomeric formaldehyde gas to yield N-Boc-4-(hydroxymethyl)piperidin-3-one.

-

Hydroxyl Protection : Protect the primary alcohol using TBDMS-Cl and imidazole in DMF. Causality: This prevents the primary alcohol from directing the subsequent reduction or consuming the reducing agent.

-

Diastereoselective Reduction : Cool the protected intermediate in THF to -78°C. Add L-Selectride (1.2 eq) dropwise. Self-Validation Checkpoint: Quench a small aliquot and analyze via ¹H-NMR. The C3-carbinol proton should appear as a doublet of doublets with a large coupling constant ( J3,4≈9−11 Hz), confirming its axial position and validating the trans (diequatorial) relationship of the substituents. Do not proceed to deprotection unless the diastereomeric excess (d.e.) is >90%.

-

Global Deprotection : Treat the crude mixture with 4M HCl in dioxane to simultaneously cleave the Boc and TBDMS groups, precipitating the trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride salt[7].

-

Chiral Resolution : Separate the racemic trans mixture into pure (3R,4R) and (3S,4S) enantiomers using Preparative Chiral HPLC (e.g., Chiralpak AD-H column) with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).

Enantioselective synthetic workflow for isolating 4-HMP stereoisomers.

References

-

Smolecule : Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 (Properties, Enantioselective Synthesis, and Target Engagement). 1

-

ChemicalBook : 21492-03-5 (cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description (Physicochemical Properties). 2

-

ECHO Chemical : 955028-06-5 trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride (Commercial Availability). 7

-

Google Patents (WO 2012/172043 A1) : Purine Derivatives and Their Use as Pharmaceuticals for Prevention or Treatment of Bacterial Infections (DltA Inhibition). 3

-

Google Patents (US 7,053,089 B2) : United States Patent (NMDA Antagonists and NR2B Subunit Targeting). 6

-

Google Patents (WO 2015/128333 A1) : International Application Published Under the Patent Cooperation Treaty (Innate Immunity and Defensins).4

Sources

- 1. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]

- 2. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 955028-06-5 trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride - SEED CHEM AL-T635326 | ECHO Chemical - Authorized Distributor [echochemical.com]

The 4-(Hydroxymethyl)piperidin-3-ol Scaffold in Medicinal Chemistry: Structural Profiling, Synthetic Methodologies, and Therapeutic Applications

Introduction: The Strategic Shift to sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed the "escape from flatland"—has become a fundamental strategy to improve clinical success rates. Saturated nitrogen heterocycles, particularly piperidines, are the cornerstones of over 70 commercialized drugs, making them one of the most privileged scaffolds in medicinal chemistry[1].

As a Senior Application Scientist, I frequently observe that while unsubstituted piperidines offer excellent metabolic stability and basicity, they lack the spatial vectors necessary for highly specific target engagement. This is where 4-(hydroxymethyl)piperidin-3-ol emerges as a highly versatile, chiral building block. By appending a secondary hydroxyl group at C3 and a primary hydroxymethyl group at C4, we generate a highly functionalized "azasugar" (or iminosugar) mimic. This specific substitution pattern provides precise hydrogen-bonding vectors that are critical for engaging complex binding pockets, particularly in the design of glycosidase inhibitors and G-protein coupled receptor (GPCR) modulators.

Structural and Physicochemical Profiling

The utility of 4-(hydroxymethyl)piperidin-3-ol lies in its stereochemical complexity and its profound impact on physicochemical properties. The molecule possesses two contiguous stereocenters (C3 and C4), yielding four possible stereoisomers. In our drug design workflows, the relative cis or trans orientation of these substituents is strictly controlled, as it dictates the conformational preference of the piperidine ring (chair vs. twist-boat) and the spatial projection of the pharmacophores.

From a physicochemical standpoint, introducing these hydroxyl groups dramatically shifts the lipophilicity and basicity of the parent piperidine, optimizing it for aqueous solubility and oral bioavailability.

Table 1: Physicochemical Comparison of Piperidine Scaffolds

| Property | Unsubstituted Piperidine | cis-4-(Hydroxymethyl)piperidin-3-ol | Causality / Impact in Drug Design |

| Molecular Weight | 85.15 g/mol | 131.17 g/mol | Remains well within Lipinski's Rule of 5 limits. |

| LogP (Calculated) | 0.84 | -1.20 | Increased hydrophilicity prevents non-specific lipophilic binding and reduces hERG toxicity. |

| pKa (Conjugate Acid) | 11.22 | ~9.5 - 10.0 | The electron-withdrawing inductive effect of the hydroxyl groups lowers the pKa, ensuring a balanced equilibrium of ionized/unionized species at physiological pH (7.4) for optimal membrane permeability. |

| H-Bond Donors | 1 | 3 | Provides critical interaction vectors for enzyme active sites (e.g., aspartate/glutamate residues). |

| H-Bond Acceptors | 1 | 3 | Enhances water solubility and target residency time. |

| Fraction sp³ (Fsp³) | 1.0 | 1.0 | High 3D character correlates with higher clinical phase transition success. |

Pharmacological Applications: The Iminosugar Paradigm

The most prominent application of the 4-(hydroxymethyl)piperidin-3-ol scaffold is its use as an iminosugar. Natural and synthetic polyhydroxylated piperidines act as biomimetics of their corresponding pyranose analogs[2].

When a carbohydrate undergoes enzymatic hydrolysis by a glycosidase, it passes through an oxocarbenium ion transition state characterized by a flattened half-chair conformation and a positive charge buildup. At physiological pH, the basic nitrogen of 4-(hydroxymethyl)piperidin-3-ol is protonated. This protonated piperidine ring, combined with the specific spatial arrangement of the C3-OH and C4-hydroxymethyl groups, perfectly mimics the charge and shape of the oxocarbenium transition state. This transition-state mimicry results in exceptionally potent, competitive inhibition of glycosidases[3].

Mechanism of glycosidase inhibition via oxocarbenium transition state mimicry.

Synthetic Methodologies: Stereoselective Construction

Synthesizing stereopure 4-(hydroxymethyl)piperidin-3-ol is notoriously challenging. Historically, the reduction of substituted pyridines to piperidines was plagued by catalyst poisoning (due to the basic nitrogen) and poor diastereoselectivity. Today, we rely on two advanced methodologies:

-

Heterogeneous Ruthenium-Catalyzed Hydrogenation: Beller and colleagues developed a robust protocol using supported ruthenium nanoparticles (Ru:Phen@TiO₂) that allows for the diastereoselective cis-hydrogenation of multi-substituted pyridines under remarkably mild conditions[4]. We prefer this method because the heterogeneous Ru surface forces the pyridine ring to coordinate face-on, ensuring that hydrogen is delivered exclusively to one face, yielding the cis-diastereomer with >95:5 diastereomeric ratio (d.r.).

-

Borenium-Catalyzed Reduction: For substrates sensitive to transition metals, Crudden's group demonstrated that borenium ions, in the combined presence of hydrogen and hydrosilanes, can diastereoselectively reduce substituted pyridines to piperidines[5]. The silane is critical here as it prevents the basic piperidine product from forming a dead-end Lewis acid-base adduct with the borenium catalyst.

Experimental Workflow: Stereoselective Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocol details the Ru-catalyzed cis-hydrogenation of 4-(hydroxymethyl)pyridin-3-ol. This protocol is designed as a self-validating system , incorporating critical analytical checkpoints to prevent downstream failures.

Protocol: Diastereoselective Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol

Objective: Reduce the aromatic precursor while strictly maintaining the cis-relationship between the C3 and C4 substituents without hydrogenolyzing the C-O bonds.

Step 1: Reaction Setup

-

In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 4-(hydroxymethyl)pyridin-3-ol (1.0 mmol), Ru:Phen@TiO₂ catalyst (5 mol% Ru), and degassed ultra-pure water (5.0 mL).

-

Causality Note: Water is used as the solvent because it enhances the desorption of the highly polar piperidine product from the catalyst surface, preventing catalyst poisoning.

Step 2: Pressurization and Hydrogenation

-

Seal the autoclave, purge three times with H₂ gas, and pressurize to 50 bar H₂.

-

Heat the reaction mixture to 80 °C and stir at 800 rpm for 16 hours.

-

Causality Note: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

Step 3: Self-Validating Analytical Checkpoint (Crucial)

-

Cool the reactor to room temperature and carefully vent the H₂.

-

Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS.

-

Validation Logic: The reaction is only considered complete if the mass corresponding to the partially reduced tetrahydropyridine intermediate (M⁺ - 2H) is <2%. If intermediate levels are higher, re-pressurize and heat for an additional 4 hours. Proceeding prematurely guarantees co-elution during column chromatography.

Step 4: Workup and Isolation

-

Filter the reaction mixture through a short pad of Celite to remove the heterogeneous Ru catalyst. Wash the pad with hot water (3 × 5 mL).

-

Lyophilize the aqueous filtrate to remove water, yielding the crude product as an off-white solid.

Step 5: Stereochemical Validation

-

Dissolve the crude solid in D₂O and acquire 1D ¹H-NMR and 2D NOESY spectra.

-

Validation Logic: The presence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons at C3 (axial) and C4 (equatorial) confirms the cis-diastereomer. A d.r. of >95:5 is required before advancing the scaffold to high-throughput screening derivatization.

Workflow from stereoselective synthesis to high-throughput screening.

Conclusion

The 4-(hydroxymethyl)piperidin-3-ol scaffold represents a masterclass in modern medicinal chemistry design. By leveraging stereocontrolled synthetic methodologies, drug discovery professionals can utilize this scaffold to project hydrogen-bonding vectors with pinpoint accuracy. Whether deployed as an iminosugar for metabolic diseases or as a rigidified core for GPCR ligands, its high Fsp³ character and tunable physicochemical profile make it an indispensable tool for generating high-quality clinical candidates.

References

- Piperidine-based drug discovery - ResearchGate.

- Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC.

- Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses - Oxford Academic.

- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - RSC Publishing.

- Borenium-Catalyzed Reduction of Pyridines through the Combined Action of Hydrogen and Hydrosilane | Organic Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Privileged Pharmacophore: Biological Targets and Development Workflows of Substituted 3-Hydroxypiperidine Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds has been pivotal for enhancing target selectivity and clinical success. The substituted 3-hydroxypiperidine core represents a highly privileged structural motif in this paradigm. Its non-planar geometry provides an optimal vector for stereospecific interactions, while the C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor. Furthermore, the basic piperidine nitrogen undergoes protonation at physiological pH, enabling robust electrostatic interactions within target binding pockets.

This technical guide explores the primary biological targets of 3-hydroxypiperidine derivatives—ranging from G-protein coupled receptors (GPCRs) to metabolic enzymes and kinases—and provides field-proven, self-validating experimental workflows for their synthesis and evaluation.

Neurokinin-1 (NK1) Receptor Antagonism

Substance P is an endogenous undecapeptide that binds preferentially to the Neurokinin-1 (NK1) receptor, a GPCR implicated in the transmission of pain, emesis, and neurogenic inflammation. Non-peptidic antagonists are required to overcome the metabolic instability of natural peptides. Substituted 2-aryl-3-hydroxypiperidines, such as the clinical candidate (+)-L-733,060, exhibit exceptional affinity and selectivity for the human NK1 receptor[1].

Mechanistic Insight

The spatial relationship between the C2-aryl group and the C3-hydroxyl group dictates the molecule's conformational presentation. The 3-hydroxyl group is not merely a passive structural feature; it actively engages in hydrogen bonding with specific transmembrane residues (e.g., Gln165 and His197) in the NK1 binding pocket. This interaction anchors the piperidine ring, locking the receptor in an inactive conformation and preventing the Gq-protein coupled shift required for downstream IP3/DAG signaling[2].

Logical flow of NK1 receptor antagonism by 3-hydroxypiperidine derivatives.

Experimental Workflow: Stereoselective Synthesis of (+)-L-733,060

To evaluate NK1 antagonism, enantiopure synthesis of the 3-hydroxypiperidine core is mandatory, as the (-)-enantiomer exhibits drastically reduced bioactivity.

Step-by-Step Protocol:

-

Precursor Preparation: Begin with a protected 3-hydroxyglutarimide or a prochiral piperidinone.

-

Asymmetric Arylation: Utilize a Palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with phenylboronic acid to install the C2-aryl group. The presence of chiral ligands directs the facial selectivity of the palladium oxidative addition[2].

-

Reduction & Deprotection: Subject the intermediate to highly diastereoselective reduction using NaBH(OAc)3 in acetic acid. The hydride attacks from the less sterically hindered face, establishing the cis-relationship between the C2-phenyl and C3-hydroxyl groups.

-

Self-Validation (Chiral HPLC): Isolate the product and analyze via normal-phase chiral HPLC (e.g., Chiralcel OD-H column). A single peak confirms an enantiomeric excess (ee) >96%, validating the stereocontrol of the catalytic step before proceeding to biological assays[2].

α-Glucosidase Inhibition via Iminosugar Mimicry

Polyhydroxylated piperidines (iminosugars) are potent inhibitors of glycosyl hydrolases. Specifically, conformationally locked dihydrofuro[3,2-b]piperidine derivatives, which feature a rigidified 3-hydroxypiperidine core, exhibit nanomolar inhibitory potency against α-glucosidase, positioning them as candidates for Type 2 Diabetes management[3].

Mechanistic Insight

During the enzymatic cleavage of dietary oligosaccharides, the substrate passes through an oxocarbenium ion transition state. The basic nitrogen of the 3-hydroxypiperidine core becomes protonated at physiological pH, perfectly mimicking the positive charge of this transition state. Concurrently, the specific stereochemistry of the 3-hydroxyl group mimics the C2 or C3 hydroxyl of the natural pyranose substrate. This structural deception tricks the enzyme into forming a highly stable, competitive inhibitor complex that cannot be hydrolyzed[3].

Mechanism of α-glucosidase inhibition by 3-hydroxypiperidine iminosugars.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

To quantify the inhibitory potency of synthesized 3-hydroxypiperidine derivatives, a colorimetric kinetic assay is employed.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the enzyme (yeast α-glucosidase) to a concentration of 0.5 U/mL. Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 5 mM[3].

-

Inhibitor Incubation: In a 96-well microplate, mix 20 µL of the 3-hydroxypiperidine derivative (serial dilutions) with 20 µL of the enzyme solution and 100 µL of buffer. Incubate at 37°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

-

Reaction Initiation: Add 20 µL of the pNPG substrate to each well. The enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore.

-

Self-Validation (Colorimetric Readout): Terminate the reaction after 15 minutes by adding 50 µL of 0.2 M Na2CO3 . Read the absorbance at 405 nm using a microplate reader.

-

Causality & Control: Include Acarbose as a positive control. If the IC50 of Acarbose falls outside the established literature range (~2.0 µM), the assay is invalid, indicating enzyme degradation. A valid assay will show the most potent dihydrofuro[3,2-b]piperidines achieving IC50 values as low as 0.07 µM[3].

Bruton's Tyrosine Kinase (BTK) and Chiral Synthons

Beyond direct receptor antagonism, 3-hydroxypiperidine derivatives serve as critical structural vectors in covalent kinase inhibitors. (S)-1-Boc-3-hydroxypiperidine is the fundamental chiral synthon for Ibrutinib , a first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia[4].

Mechanistic Insight

In the architecture of Ibrutinib, the piperidine ring does not directly interact with the hinge region of the kinase. Instead, it acts as a conformationally restricted linker. The absolute stereochemistry derived from (S)-3-hydroxypiperidine precisely orients the terminal acrylamide warhead, allowing it to undergo a rapid, proximity-driven Michael addition with the nucleophilic sulfhydryl group of Cys481 in the BTK active site. An incorrect stereocenter at the C3 position misaligns the warhead, drastically reducing the covalent binding kinetics[4].

Biocatalytic workflow for synthesizing the (S)-1-Boc-3-hydroxypiperidine synthon.

Experimental Workflow: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Chemical resolution methods for this synthon suffer from low yields and high costs. A highly efficient, self-validating biocatalytic approach using Candida parapsilosis carbonyl reductase (CprCR) is preferred[].

Step-by-Step Protocol:

-

Enzyme Co-expression: Utilize an E. coli Rosetta (DE3) strain co-expressing CprCR and Bacillus megaterium glucose dehydrogenase (BmGDH). The BmGDH is crucial because it recycles NAD+ back to NADH by oxidizing glucose, driving the thermodynamic equilibrium of the reduction strictly toward product formation[].

-

Biotransformation: Suspend the whole-cell biocatalyst in 100 mM phosphate buffer (pH 6.5). Add the prochiral substrate, N-Boc-3-piperidone (50 mM), and glucose (100 mM). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Extraction: Centrifuge the biomass and extract the aqueous supernatant with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate under vacuum.

-

Self-Validation (Chiral GC): Analyze the crude extract using chiral Gas Chromatography (e.g., CP-Chirasil-Dex CB column). The appearance of a single peak corresponding to the (S)-enantiomer validates the strict (R)-specific hydride transfer of the CprCR enzyme, confirming an ee >99%[].

Quantitative Data Summary

The versatility of the 3-hydroxypiperidine scaffold is highlighted by its diverse applications across different therapeutic areas. The table below summarizes the quantitative pharmacological data for key derivatives.

| Biological Target | Representative Compound | Structural Role of 3-OH / Piperidine | Inhibitory Potency | Primary Clinical Indication |

| NK1 Receptor | (+)-L-733,060 | H-bond donor/acceptor binding to Gln165/His197 | IC50≈0.8 nM | Antiemetic, Antidepressant |

| α-Glucosidase | Dihydrofuro[3,2-b]piperidine (Compound 32) | Mimics sugar pyranose hydroxyls & TS charge | Type 2 Diabetes | |

| BTK (Kinase) | Ibrutinib | Chiral spatial linker for Cys481 alignment | IC50=0.5 nM | Mantle Cell Lymphoma |

| PAR-1 Receptor | Trisubstituted Ureas | Enhances aqueous solubility and target affinity | Variable | Anti-thrombosis |

(Note: Data aggregated from primary literature regarding PAR-1[6], NK1[1], and α-Glucosidase[3] targets).

Sources

- 1. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 6. CAS 6859-99-0: 3-Hydroxypiperidine | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in Fragment-Based Drug Discovery

This technical guide provides an in-depth exploration of 4-(hydroxymethyl)piperidin-3-ol hydrochloride as a high-value fragment for Fragment-Based Drug Discovery (FBDD). We will dissect the foundational principles of FBDD, the strategic importance of the piperidine scaffold, the specific molecular attributes of this fragment, and provide field-proven protocols for its application in a drug discovery campaign. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragments for challenging biological targets.

The Fragment-Based Drug Discovery (FBDD) Paradigm

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach for identifying lead compounds, contrasting with traditional high-throughput screening (HTS).[1][2] Instead of screening large libraries of complex, drug-like molecules, FBDD utilizes a smaller, curated library of low-molecular-weight fragments (typically <300 Da).[3][4] These fragments, due to their simplicity and smaller size, can explore a target's binding surface more effectively, often resulting in higher hit rates.[1][2]

While these initial hits exhibit weak binding affinities (micromolar to millimolar range), they tend to form highly efficient and high-quality interactions with the protein target.[4][5] The primary advantage of FBDD lies in this efficiency; the fragment provides a validated starting point that can be systematically and rationally optimized into a potent lead compound with superior physicochemical properties.[4][5][6] This process is heavily guided by structural biology techniques like X-ray crystallography and NMR, which reveal how the fragment binds, paving the way for intelligent lead optimization.[6]

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[7][8] Its prevalence in FDA-approved drugs stems from a combination of favorable properties:

-

Three-Dimensionality: Unlike flat aromatic rings that populate many fragment libraries, the saturated piperidine ring adopts a stable, non-planar chair conformation. This inherent three-dimensionality allows for the precise spatial arrangement of substituents, enabling access to more complex and often unexplored binding pockets.[7][9] The transition from a 2D pyridine to a 3D piperidine scaffold significantly increases shape diversity with only a minimal increase in molecular weight.[9][10]

-

Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and providing a strong hydrogen bond donor for crucial ionic interactions with biological targets.[7]

-

Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles in drug candidates.[11] Its structure can be strategically modified to enhance druggability and facilitate transport across biological membranes.[11]

The incorporation of chiral piperidine scaffolds is a particularly promising strategy, as stereochemistry can profoundly influence biological activity, selectivity, and pharmacokinetic properties.[12]

Technical Profile of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride

4-(Hydroxymethyl)piperidin-3-ol is an exemplary 3D fragment that embodies the desirable characteristics of a piperidine scaffold while offering specific functionalities crucial for target engagement.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClNO₂ | [13] |

| Molecular Weight | 167.63 g/mol | [13] |

| CAS Number | 955028-06-5 (for 3R,4R) | [13] |

| Appearance | White to off-white solid | [14] |

| Hydrogen Bond Donors | 3 (two -OH, one N-H⁺) | [15] |

| Hydrogen Bond Acceptors | 3 (two -O-, one N) | [15] |

| Solubility | Enhanced in aqueous solutions due to hydrochloride salt form | [15] |

Rationale for Use in FBDD

The utility of this fragment is rooted in its distinct structural features:

-

Hydrogen Bonding Capacity: With multiple hydrogen bond donors and acceptors, the molecule has a high potential to form specific, directional interactions within a protein's binding site, a key factor for initial hit identification.[15] The hydroxyl groups are particularly adept at forming optimal hydrogen bonds.[15]

-

Stereochemical Complexity: The fragment possesses chiral centers at the 3 and 4 positions. This stereochemistry is critical, as different isomers (e.g., (3R,4S) vs (3S,4R)) present distinct three-dimensional shapes that can dramatically alter binding affinity and selectivity for a target protein.[15] This provides an immediate avenue for structure-activity relationship (SAR) exploration.

-

Vectors for Optimization: The piperidine nitrogen and the primary hydroxyl group of the hydroxymethyl moiety serve as clear, chemically tractable vectors for subsequent fragment evolution (e.g., "growing") into unoccupied pockets of the binding site.

Synthesis Outline

The synthesis of 4-(hydroxymethyl)piperidin-3-ol and its derivatives can be achieved through various established routes. A common strategy involves the reduction of a corresponding piperidinyl ketone.[15] Alternatively, a widely used laboratory-scale synthesis involves starting with a commercially available N-Boc protected piperidine derivative, which is then deprotected under acidic conditions (e.g., HCl in dioxane) to yield the final hydrochloride salt.[14] This approach is efficient and yields the desired product in a highly pure, crystalline form suitable for screening.

A Practical Workflow for Fragment Screening

A successful FBDD campaign requires a robust, multi-stage screening and validation process to identify true hits and eliminate false positives.

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[16][17]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Methodology:

-

Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., a mock immobilization or an unrelated protein) to subtract non-specific binding signals.

-

Fragment Preparation: Prepare a stock solution of 4-(hydroxymethyl)piperidin-3-ol hydrochloride in a suitable buffer (e.g., PBS with 5% DMSO). Prepare a concentration series for screening, typically ranging from 100 µM to 1 mM.

-

Binding Analysis: Inject the fragment solutions over the target and reference channels. Monitor the change in refractive index, which is proportional to the binding response.

-

Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. Hits are identified as fragments that produce a concentration-dependent binding signal.

-

Self-Validation: True hits should exhibit a dose-response relationship. A lack of this relationship may indicate an artifact. The inclusion of known binders (positive control) and non-binders (negative control) is critical for validating assay performance.

Protocol 2: Orthogonal Hit Validation with NMR Spectroscopy

NMR is a powerful orthogonal method to confirm hits from SPR, as it detects binding in solution, eliminating artifacts associated with protein immobilization.[5][18] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited.

Objective: To confirm the binding of primary hits in solution.

Methodology:

-

Sample Preparation: Prepare a sample containing a low concentration of the target protein (e.g., 10-20 µM) and a higher concentration of the fragment hit (e.g., 200-500 µM) in a deuterated buffer.

-

Acquire STD Spectrum: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton signals. In the "off-resonance" spectrum, irradiate a region far from any protein or ligand signals.

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Interpretation: If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, and signals for the fragment will appear in the difference spectrum. Non-binding molecules will show no signals.

-

Self-Validation: The presence of clear fragment signals in the difference spectrum validates the binding interaction. An unrelated compound known not to bind should be run as a negative control and show a null result.

Protocol 3: Structural Characterization with X-ray Crystallography

Crystallography provides the definitive proof of binding and delivers a high-resolution 3D model of the protein-fragment complex, which is invaluable for guiding subsequent chemistry efforts.[6][19]

Objective: To determine the precise binding mode of the validated fragment hit.

Methodology:

-

Protein Crystallization: Grow high-quality crystals of the target protein under conditions identified through screening.

-

Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of 4-(hydroxymethyl)piperidin-3-ol hydrochloride and allow it to diffuse into the crystal lattice.

-

Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model against the data.

-

Analysis: A clear, unambiguous region of electron density corresponding to the fragment molecule confirms its binding location and orientation. Analyze the specific interactions (hydrogen bonds, ionic contacts) between the fragment and the protein residues.

-

Self-Validation: The quality of the final electron density map is a key validation metric. The fit of the fragment model to the density should be unambiguous to be considered a high-confidence result.

Rational Lead Optimization from a Piperidine Fragment Hit

Once a fragment like 4-(hydroxymethyl)piperidin-3-ol hydrochloride is validated and its binding mode is structurally characterized, the hit-to-lead phase begins. The goal is to rationally elaborate the fragment to increase its affinity and selectivity while maintaining favorable drug-like properties.[20][21]

Caption: Common strategies for evolving a fragment hit into a potent lead compound.

Structure-Activity Relationship (SAR) by Catalog

The first step is often to test commercially available analogs of the hit to rapidly build an initial SAR.[22] For 4-(hydroxymethyl)piperidin-3-ol, this would involve testing:

-

Different stereoisomers to confirm the optimal 3D arrangement.

-

Analogs with substituents on the piperidine nitrogen (e.g., methyl, ethyl, benzyl).

-

Analogs where the position of the hydroxyl and hydroxymethyl groups are varied.

This initial exploration informs which vectors on the fragment are most amenable to modification without disrupting the core binding interactions.

Fragment Growing

This is the most common strategy, where the fragment is extended to engage with adjacent sub-pockets in the binding site.[4] The crystal structure is critical here.

-

Vector on Nitrogen: The piperidine nitrogen is a common point for elaboration. Synthetic chemistry can be used to add groups that form new interactions, such as a hydrogen bond with a backbone carbonyl or a hydrophobic interaction with a nearby pocket.

-

Vector on Hydroxymethyl Group: The primary alcohol can be converted to an ether or used as a handle to attach larger functional groups designed to occupy a specific region of the binding site identified from the crystal structure.

Fragment Linking

If a second, distinct fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments.[4] This can lead to a dramatic increase in affinity due to the additive binding energy and a favorable entropic effect. The piperidine scaffold of the initial hit provides a rigid anchor from which to project a linker towards the second binding site.

Conclusion